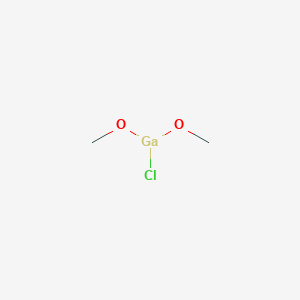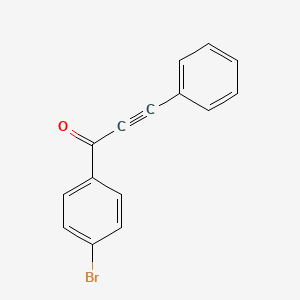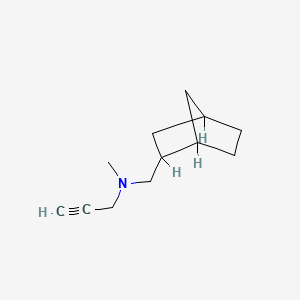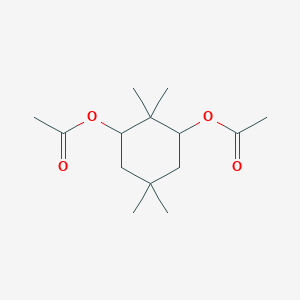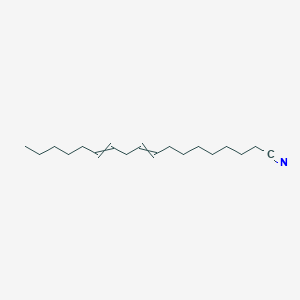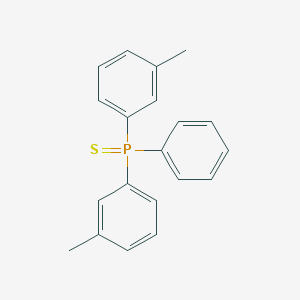
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane: is an organophosphorus compound characterized by the presence of a sulfanylidene group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of phenylphosphine with 3-methylphenyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine, thiol derivatives
Substitution: Various substituted phosphine derivatives
Scientific Research Applications
Chemistry: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. Researchers explore its potential as an inhibitor of specific enzymes or as a therapeutic agent for certain diseases.
Industry: In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals and materials. Its ability to modify the properties of polymers and other materials is highly valued.
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the compound’s phosphane core can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Bis(3-methylphenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Phenylphosphine: A simpler analog with only one phenyl group attached to the phosphane core.
Triphenylphosphine: Contains three phenyl groups attached to the phosphane core, differing in steric and electronic properties.
Uniqueness: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both 3-methylphenyl and phenyl groups, along with the sulfanylidene moiety
Properties
CAS No. |
20676-76-0 |
|---|---|
Molecular Formula |
C20H19PS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
bis(3-methylphenyl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-16-8-6-12-19(14-16)21(22,18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
InChI Key |
DTACHTMONKNJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


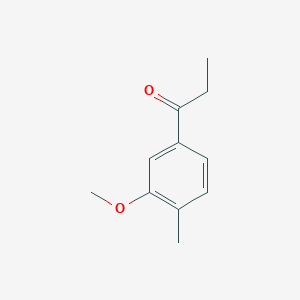

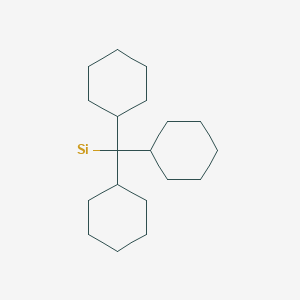
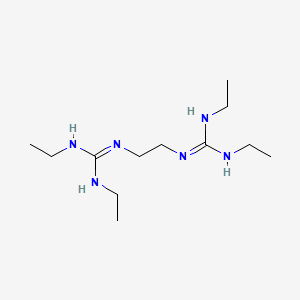
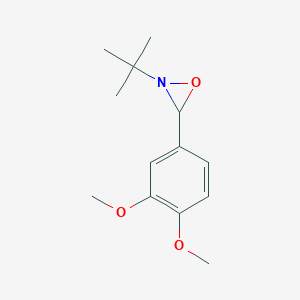
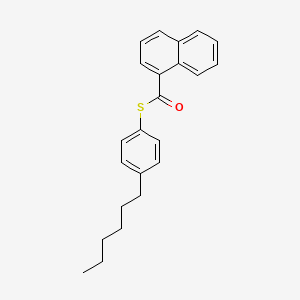

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

